4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR
Overview
Description
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4-oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid is 275.15214353 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental and Health Impact of Related Compounds
Human Urinary Carcinogen Metabolites Biomarkers for Investigating Tobacco and Cancer
explores the utility of measuring human urinary carcinogen metabolites, including various naphthalene derivatives, for obtaining vital information about tobacco exposure and cancer risk. This research highlights the role of specific metabolites as biomarkers for carcinogen exposure and metabolism in humans, emphasizing their significance in studies on tobacco products and cancer, especially environmental tobacco smoke (ETS) exposure (Hecht, 2002).
Environmental Fate and Aquatic Effects
A Review of the Environmental Fate and Aquatic Effects of a Series of C4 and C8 Oxo-Process Chemicals examines the environmental behavior and impact of C4 and C8 compounds, including oxo-process chemicals. This study underscores the rapid biodegradability and low aquatic toxicity of these compounds, suggesting their minimal environmental risk when released inadvertently. Such insights are crucial for environmental safety assessments of industrial chemicals (Staples, 2001).
Biodegradation and Environmental Management
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater A Review
summarizes current knowledge on the degradation and environmental fate of ETBE, a gasoline oxygenate. This review indicates the presence of microorganisms capable of degrading ETBE under aerobic conditions, which is pertinent for environmental remediation efforts (Thornton et al., 2020).
Pharmacological Review and Applications
Chlorogenic Acid A Pharmacological Review and Call for Further Research
delves into the various biological and pharmacological effects of chlorogenic acid, a phenolic compound with antioxidant, antibacterial, hepatoprotective, and other health-beneficial properties. The review calls for more research to optimize its biological and pharmacological effects, potentially for use as a natural food additive or medicinal compound (Naveed et al., 2018).
Properties
IUPAC Name |
4-oxo-4-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(17-15(18)8-9-16(19)20)13-7-6-12-4-2-3-5-14(12)10-13/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBRKXLPNIARMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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